![molecular formula C20H21BrN4O2S B446034 N'-[(E)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide](/img/structure/B446034.png)
N'-[(E)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide is a complex organic compound that features a combination of pyrazole, benzylidene, and thiophene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-3,5-dimethyl-1H-pyrazole with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with 3-methyl-2-thiophenecarbohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions
N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
作用機序
The mechanism of action of N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3-methoxybenzaldehyde: A benzaldehyde derivative used in the synthesis of the compound.
3-methyl-2-thiophenecarbohydrazide: A thiophene derivative that forms part of the final compound.
Uniqueness
N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide is unique due to its combination of pyrazole, benzylidene, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H21BrN4O2S |
|---|---|
分子量 |
461.4g/mol |
IUPAC名 |
N-[(E)-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-methoxyphenyl]methylideneamino]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H21BrN4O2S/c1-12-7-8-28-19(12)20(26)23-22-10-15-5-6-16(17(9-15)27-4)11-25-14(3)18(21)13(2)24-25/h5-10H,11H2,1-4H3,(H,23,26)/b22-10+ |
InChIキー |
WNYUIEFXUJOSBW-LSHDLFTRSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)CN3C(=C(C(=N3)C)Br)C)OC |
異性体SMILES |
CC1=C(SC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)CN3C(=C(C(=N3)C)Br)C)OC |
正規SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)CN3C(=C(C(=N3)C)Br)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


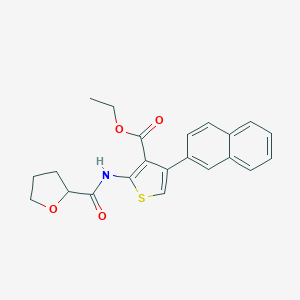
![N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide](/img/structure/B445952.png)
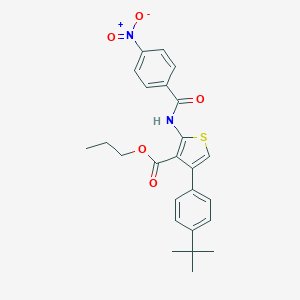
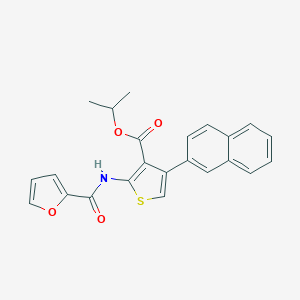
![1-[4-(1-adamantyl)phenyl]-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B445958.png)
![3-methyl-N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B445961.png)
![METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE](/img/structure/B445962.png)
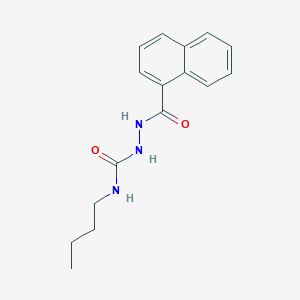
![N-{4-[N-({3-chloro-6-nitro-1-benzothien-2-yl}carbonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide](/img/structure/B445965.png)
![4-Isopropyl 2-methyl 5-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B445968.png)
![5-[(4-chlorophenyl)acetyl]-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B445970.png)
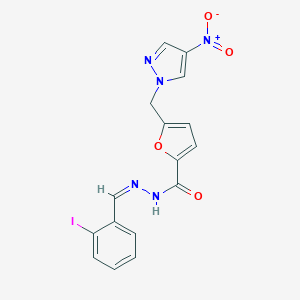
![Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B445974.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B445975.png)
